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REACTION_CXSMILES
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[NH2:1][NH2:2].[Br:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[C:6](F)[CH:5]=1>>[Br:3][C:4]1[CH:5]=[C:6]2[C:7]([CH:8]=[N:1][NH:2]2)=[CH:10][CH:11]=1
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Name
|
|
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Quantity
|
30 mL
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Type
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reactant
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|
Smiles
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NN
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|
Name
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|
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Quantity
|
4.69 g
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|
Type
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reactant
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|
Smiles
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BrC1=CC(=C(C=O)C=C1)F
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Control Type
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UNSPECIFIED
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Setpoint
|
125 °C
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Type
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CUSTOM
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|
Details
|
The solution was stirred at 125° C. for 3 hours
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Rate
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UNSPECIFIED
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|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to ambient temperature
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Type
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CONCENTRATION
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|
Details
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the solution was concentrated under reduced pressure
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Type
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CUSTOM
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|
Details
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The solution was quenched
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Type
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ADDITION
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Details
|
by pouring it
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Type
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ADDITION
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Details
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into a mixture of ice water (100 mL)
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Type
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EXTRACTION
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Details
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extracting with EtOAc (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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|
Details
|
dried over sodium sulfate
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Type
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FILTRATION
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|
Details
|
filtered
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Type
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CUSTOM
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|
Details
|
The solution was evaporated to dryness
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Type
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CUSTOM
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|
Details
|
The crude product was purified
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Type
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WASH
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|
Details
|
eluting with a gradient of 0% to 100% EtOAc in hexanes
|
Reaction Time |
3 h |
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Name
|
|
|
Type
|
product
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|
Smiles
|
BrC1=CC=C2C=NNC2=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 18 mmol | |
| AMOUNT: MASS | 4.6 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.3% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |